5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene
Description
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at positions 1 and 3, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, agrochemicals, and pharmaceuticals. The electron-withdrawing halogens enhance electrophilic substitution reactivity, while the bulky isopropoxy group influences solubility and steric interactions .
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDMVABRZNJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228299 | |
| Record name | Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395038-96-6 | |
| Record name | Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395038-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-chloro-1,3-difluoro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene typically involves the reaction of 5-chloro-1,3-difluorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propan-2-yloxy group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally similar derivatives, focusing on substituent effects, synthesis, and applications.
Physical and Chemical Properties
- Boiling Points : The trifluoromethyl derivative (bp ~90–92°C at 150 mmHg) has a lower boiling point than the target compound (estimated 150–160°C) due to reduced molecular weight and weaker intermolecular forces.
- Solubility : The isopropoxy group enhances solubility in organic solvents (e.g., heptane, THF) compared to methyl or trifluoromethyl substituents .
- Reactivity : The -CF₃ group in the trifluoromethyl analogue accelerates electrophilic substitution but complicates regioselectivity . In contrast, the isopropoxy group in the target compound moderates reactivity, favoring controlled functionalization .
Research and Industrial Relevance
The target compound’s balanced electronic and steric profile makes it preferable over bromo or trifluoromethyl analogues for applications requiring stability and tunable reactivity. For example:
Biological Activity
5-Chloro-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula . It features a benzene ring substituted with chlorine, fluorine, and a propan-2-yloxy group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
The biological activity of this compound can be attributed to its structural characteristics. The presence of chlorine and fluorine atoms enhances its reactivity, which may influence its interaction with biological targets such as enzymes and receptors. The propan-2-yloxy group contributes to the compound's solubility and bioavailability, potentially affecting its pharmacokinetic properties.
Research Findings
Recent studies have explored the biological effects of this compound, particularly in relation to antimicrobial activity and enzyme inhibition:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structural analogs have been evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens like Helicobacter pylori, with some derivatives exhibiting MIC values as low as 4 µg/mL .
- Enzyme Interaction : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, making it a candidate for further investigation in drug development.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several derivatives of this compound against H. pylori. The results demonstrated that certain modifications at the para position of the benzene ring significantly enhanced antibacterial activity. For instance, compounds with para-substituted functional groups showed improved MIC values compared to their non-substituted counterparts .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. It was found that derivatives with varying alkoxy groups exhibited different levels of inhibition against key metabolic enzymes. This suggests that subtle changes in structure can lead to significant differences in biological activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | MIC (µg/mL) | Enzyme Inhibition | Notes |
|---|---|---|---|
| This compound | 4 | Moderate | Effective against H. pylori |
| 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene | 8 | Low | Less effective than chlorinated analog |
| 5-Chloro-1,3-difluoro-2-(methoxy)benzene | 16 | Moderate | Lower activity than propan-2-yloxy variant |
The table illustrates that this compound exhibits superior antimicrobial activity compared to its brominated and methoxylated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
